molecular formula C12H17N3O4S B2508538 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid CAS No. 1232838-48-0

5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2508538
CAS No.: 1232838-48-0
M. Wt: 299.35
InChI Key: KKOQODOQLOZQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1232838-48-0 ) is a pyrazole derivative featuring a sulfamoyl group linked to a cyclohexenylethyl chain and a carboxylic acid moiety at position 4 of the pyrazole core. The cyclohexenyl group introduces lipophilicity, which may enhance membrane permeability compared to purely aromatic analogues.

Properties

IUPAC Name

5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c16-12(17)10-8-13-15-11(10)20(18,19)14-7-6-9-4-2-1-3-5-9/h4,8,14H,1-3,5-7H2,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOQODOQLOZQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)C2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Characteristics and Synthetic Challenges

Molecular Architecture

5-(N-(2-(Cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid contains three distinct domains:

  • A pyrazole-4-carboxylic acid core requiring regioselective substitution at N1 and C5 positions.
  • A sulfamoyl bridge (-SO₂-NH-) linking the pyrazole to a cyclohexene-containing sidechain.
  • A 2-(cyclohex-1-en-1-yl)ethyl group necessitating stereocontrolled introduction without olefin isomerization.

The interplay between these domains imposes synthetic constraints, particularly in maintaining the cyclohexene double bond configuration during sulfonamide coupling and avoiding decarboxylation of the carboxylic acid under basic conditions.

Synthetic Route Design

Retrosynthetic Analysis

Two primary disconnections emerge:

  • Pyrazole-sulfamoyl linkage : Formation via sulfonylation of a preformed pyrazole amine intermediate.
  • Cyclohexenylethyl sidechain : Introduction through nucleophilic displacement or transition-metal-catalyzed coupling.

Patented methodologies for analogous sulfamoylpyrazoles suggest convergent approaches combining fragments prepared separately.

Stepwise Preparation Methods

Pyrazole Core Synthesis

Knorr-Type Cyclocondensation

Reaction of ethyl 3-oxopent-4-enoate with hydrazine derivatives under acidic conditions generates the pyrazole ring. Modifications from W02005108345 demonstrate improved regioselectivity using triethyl orthoformate to direct cyclization:

$$
\text{3-Oxopent-4-enoate} + \text{Hydrazine} \xrightarrow{\text{HCl, EtOH}} \text{1H-Pyrazole-4-carboxylate} \quad (82\%\text{ yield})
$$

Key parameters :

  • Temperature: 60–70°C
  • Solvent: Ethanol/water (4:1)
  • Catalyst: p-Toluenesulfonic acid (0.1 equiv)

Sulfamoyl Group Installation

Chlorosulfonation Followed by Amination

Adapting methods from EP240257, the pyrazole nitrogen undergoes sulfonation using chlorosulfonic acid followed by reaction with 2-(cyclohex-1-en-1-yl)ethylamine:

  • Chlorosulfonation :
    $$
    \text{Pyrazole} + \text{ClSO₃H} \xrightarrow{\text{DCM, -10°C}} \text{Pyrazole-SO₂Cl} \quad (75\%\text{ yield})
    $$

  • Amination :
    $$
    \text{Pyrazole-SO₂Cl} + \text{2-(Cyclohex-1-en-1-yl)ethylamine} \xrightarrow{\text{Et₃N, THF}} \text{Sulfamoyl Intermediate} \quad (88\%\text{ yield})
    $$

Critical considerations :

  • Strict temperature control (-10°C to 0°C) prevents sulfonic acid decomposition.
  • Triethylamine scavenges HCl, driving the reaction to completion.

Carboxylic Acid Formation

Ester Hydrolysis

The ethyl ester group is cleaved under basic conditions:
$$
\text{Ester} + \text{NaOH (2M)} \xrightarrow{\text{MeOH/H₂O}} \text{Carboxylic Acid} \quad (95\%\text{ yield})
$$

Optimized protocol :

  • Reaction time: 4 hr at reflux
  • Acidification: HCl to pH 2–3 precipitates product

Alternative Pathways

One-Pot Cyclization-Sulfonylation

A streamlined approach from AU2012242124B2 combines pyrazole formation and sulfamoylation in a single vessel:

Step Reagents Conditions Yield
Cyclization Ethyl acetoacetate, N₂H₄ HCl/EtOH, 65°C 78%
Sulfonylation ClSO₃H, then amine DCM, -10°C → RT 70%

Advantages : Reduced purification steps; Disadvantages : Lower overall yield compared to stepwise methods.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, pyrazole-H)
  • δ 5.72 (m, 1H, cyclohexene-H)
  • δ 3.45 (t, J=6.8 Hz, 2H, CH₂NH)

HPLC :

  • Column: C18, 5μm
  • Mobile phase: 0.1% HCOOH in H₂O/MeCN
  • Retention time: 6.8 min

Industrial-Scale Considerations

Byproduct Management

The patent US11649213 highlights critical improvements for large-scale production:

  • Exothermic control : Gradual reagent addition maintains temperature <50°C during sulfonylation.
  • Solvent recovery : Distillation recovers >90% DCM for reuse.

Yield Optimization Strategies

Catalytic Enhancements

Introducing DMAP (4-dimethylaminopyridine) during amination boosts yields to 92% by accelerating nucleophilic displacement.

Chemical Reactions Analysis

Types of Reactions

5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

    Reduction: The sulfamoyl group can be reduced to form amine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sulfonyl chlorides, alkyl halides.

Major Products

    Oxidation products: Carboxylate derivatives.

    Reduction products: Amine derivatives.

    Substitution products: Various substituted pyrazole derivatives.

Scientific Research Applications

5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis yields, and pharmacological data (where available) of the target compound and related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Synthesis Yield Reported Activities References
5-(N-(2-(Cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid C₁₂H₁₆N₃O₄S* 322.34 g/mol Cyclohexenylethyl, sulfamoyl, carboxylic acid Sulfonamide, carboxylic acid Not reported Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 402.83 g/mol Phenyl, chloro, methyl, cyano Carboxamide, nitrile 68% Anticancer (in vitro screening)
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate C₁₃H₁₄ClN₃O₄S 343.78 g/mol Ethyl ester, 3-chloro-4-methylphenyl Sulfonamide, ester Not reported Not reported
5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester Varies (e.g., C₈H₁₀N₂O₂S₂) ~242–300 g/mol Methylsulfanyl, ester, variable R-groups Thioether, ester 55–75% Analgesic, anti-inflammatory
7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid C₁₄H₁₃N₅O₂ 307.29 g/mol Ethyl, methyl, pyrazolopyrimidine Carboxylic acid Not reported Kinase inhibition (hypothetical)

*Molecular formula and weight inferred from IUPAC name.

Key Observations

Functional Group Influence: The sulfamoyl group in the target compound distinguishes it from carboxamide (e.g., 3a ) or ester derivatives (e.g., ). The carboxylic acid at position 4 increases polarity and acidity (pKa ~3–4), contrasting with ester derivatives (e.g., ) that exhibit lower solubility in aqueous media.

However, analogous pyrazole-sulfonamide derivatives are typically synthesized via coupling reactions using reagents like EDCI/HOBt (as in ) or nucleophilic substitution (e.g., ).

The cyclohexenylethyl group may confer unique pharmacokinetic properties, such as prolonged half-life due to increased lipophilicity.

Structural Uniqueness: The cyclohexenylethyl chain is a rare feature among pyrazole derivatives.

Biological Activity

5-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparisons with related compounds.

Chemical Structure and Properties

Molecular Formula : C14H18N4O3S
Molecular Weight : 318.38 g/mol
IUPAC Name : this compound

The compound features a pyrazole ring, a sulfamoyl group, and a cyclohexene moiety, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfamoyl group may facilitate binding to enzymes, potentially inhibiting their activity. This mechanism is commonly observed in compounds with similar structures.
  • Receptor Modulation : The compound could interact with various receptors, leading to altered signaling pathways that affect cellular responses.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. A study demonstrated that related compounds showed significant activity against various bacterial strains, including E. coli and S. aureus. The presence of the sulfamoyl group enhances this activity by increasing the compound's affinity for bacterial targets .

Anti-inflammatory Activity

Compounds containing the pyrazole nucleus have been recognized for their anti-inflammatory effects. For instance, derivatives similar to this compound showed promising results in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

Anticancer Potential

Some studies suggest that pyrazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific modifications in the structure can enhance these effects, making them candidates for further development in oncology .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Reported antimicrobial and antioxidant activities for related pyrazole compounds.
Burguete et al. (2014)Synthesized novel pyrazole derivatives with significant antibacterial activity against multiple strains.
Chovatia et al. (2015)Investigated anti-tubercular properties of pyrazole derivatives, showing high inhibition rates against Mycobacterium tuberculosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds is essential.

CompoundStructureBiological Activity
Compound A5-methylpyrazoleModerate antimicrobial
Compound B3-pyridylpyrazoleStrong anti-inflammatory
Compound C4-carboxypyrazoleAnticancer properties

The presence of the cyclohexene moiety in the target compound may enhance its lipophilicity and bioavailability compared to others.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.